2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
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Overview
Description
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline is an organofluorine compound that belongs to the family of fluorinated aromatic amines It is characterized by the presence of four fluorine atoms and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline typically involves the introduction of fluorine atoms and a methylsulfanyl group onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a precursor compound such as 2,3,5,6-tetrafluoronitrobenzene is reacted with a methylthiolate anion under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophiles like alkoxides or thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfanyl group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline
- 2,3,5,6-tetrafluoro-4-(methylsulfanyl)pyridine
- 2,3,5,6-tetrafluoro-4-(methylsulfanyl)phenol
Uniqueness
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which impart distinct chemical properties. Compared to its analogs, it offers a different balance of electronic and steric effects, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
828-74-0 |
---|---|
Molecular Formula |
C7H5F4NS |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylsulfanylaniline |
InChI |
InChI=1S/C7H5F4NS/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 |
InChI Key |
XXOFJTLLHKQRPI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1F)F)N)F)F |
Purity |
95 |
Origin of Product |
United States |
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